
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate are complex esters derived from fatty acids. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and industry. Their unique structures allow them to participate in a variety of chemical reactions, making them valuable in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate typically involves esterification reactions. These reactions are carried out by reacting the corresponding fatty acids with glycerol derivatives under acidic or basic conditions. Common catalysts used in these reactions include sulfuric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired esters.
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of renewable resources, such as plant oils, is also explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and fatty acid components.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their reactivity makes them valuable in the development of new materials and catalysts.
Biology
In biological research, these esters are studied for their potential roles in cell membrane structure and function. They are also investigated for their bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications. Their ability to interact with biological membranes makes them candidates for drug delivery systems.
Industry
Industrially, these esters are used in the formulation of cosmetics, lubricants, and biodegradable plastics. Their properties, such as emolliency and stability, make them suitable for various applications.
Mécanisme D'action
The mechanism of action of (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate involves their interaction with lipid bilayers in cell membranes. These compounds can integrate into the membrane, altering its fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycerol tristearate
- Glycerol tripalmitate
- Glycerol trioleate
Uniqueness
Compared to similar compounds, (2-Hexadecanoyloxy-3-hydroxypropyl) hexadecanoate and (3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate have unique structural features that enhance their reactivity and functionality. Their specific ester linkages and fatty acid chains provide distinct physical and chemical properties, making them valuable in specialized applications.
Propriétés
Formule moléculaire |
C74H140O10 |
|---|---|
Poids moléculaire |
1189.9 g/mol |
Nom IUPAC |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H72O5.C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3;33,36H,3-32H2,1-2H3 |
Clé InChI |
VSADJLQTIBJLSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


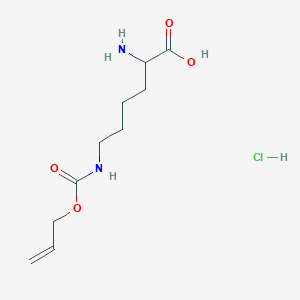
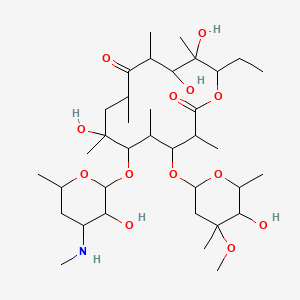
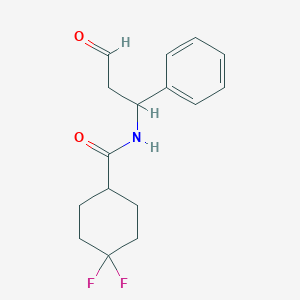
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
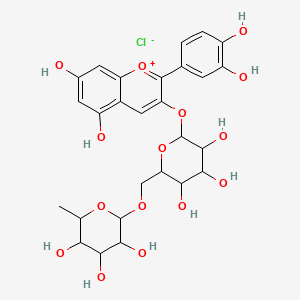
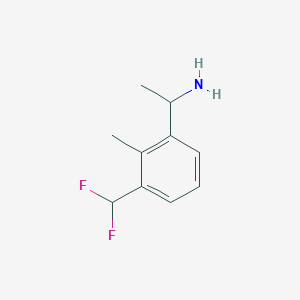
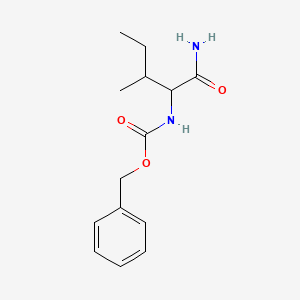

![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
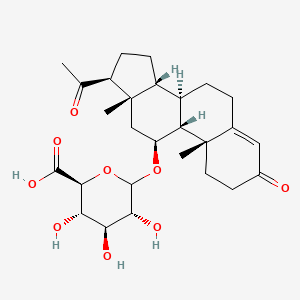

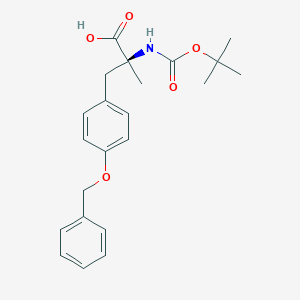
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

